molecular formula C6H4F2IN B2362556 2,5-Difluoro-4-iodoaniline CAS No. 155906-13-1

2,5-Difluoro-4-iodoaniline

Cat. No.: B2362556
CAS No.: 155906-13-1
M. Wt: 255.006
InChI Key: DQTJNHXTFILGGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Difluoro-4-iodoaniline is an organic compound with the molecular formula C6H4F2IN It is a derivative of aniline, where two fluorine atoms and one iodine atom are substituted at the 2, 5, and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-4-iodoaniline typically involves the halogenation of aniline derivatives. One common method is the direct iodination of 2,5-difluoroaniline using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available aniline. The process includes:

  • Nitration of aniline to form 2,5-dinitroaniline.
  • Reduction of the nitro groups to amine groups, yielding 2,5-diaminoaniline.
  • Fluorination of the amine groups to introduce fluorine atoms at the 2 and 5 positions.
  • Iodination of the resulting 2,5-difluoroaniline to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluoro-4-iodoaniline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted anilines, biaryl compounds, nitroanilines, and diamines, depending on the specific reaction and conditions used.

Scientific Research Applications

2,5-Difluoro-4-iodoaniline has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It is used in the development of potential drug candidates due to its ability to undergo various chemical modifications.

    Material Science: It is utilized in the synthesis of materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe or intermediate in the study of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2,5-Difluoro-4-iodoaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, while the iodine atom can facilitate its incorporation into larger molecules through coupling reactions.

Comparison with Similar Compounds

    2,4-Difluoroaniline: Lacks the iodine atom, making it less versatile in coupling reactions.

    4-Iodoaniline: Lacks the fluorine atoms, which may reduce its binding affinity and stability in biological systems.

    2,5-Dichloro-4-iodoaniline: Chlorine atoms instead of fluorine, which can alter its reactivity and biological properties.

Uniqueness: 2,5-Difluoro-4-iodoaniline is unique due to the combination of fluorine and iodine atoms, which provides a balance of reactivity and stability. The fluorine atoms enhance its binding properties and metabolic stability, while the iodine atom allows for versatile coupling reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2,5-difluoro-4-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2IN/c7-3-2-6(10)4(8)1-5(3)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTJNHXTFILGGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)I)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,5-Difluoroaniline (38 g) was dissolved in acetic acid (120 ml), and then pyridine (25 g) was added thereto, followed by stirring. A mixed solution of iodine monochloride (50 g) with acetic acid (30 ml) was added dropwise thereto. After stirring at room temperature for 1 hour, the mixed solution was further stirred at 70° to 80° C. for 2 hours. Then, the reaction solution was poured into water, and the precipitated crystals were filtered, followed by washing with water. The resulting crystals were dissolved in chloroform, and then washed with water twice, further with 10% potassium hydroxide aqueous solution twice, and furthermore with water twice, followed by distilled off chloroform therefrom. The residue was distilled under reduced pressure (b.p. 130° to 140° C./20 mmHg), and then recrystallized from methanol, to give 4-iodo-2,5-difluoroaniline (50 g).
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.